1-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
1-Methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-nitro-1H-pyrazole-3-carboxamide is a heterocyclic compound that features both thiazole and pyrazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active compounds . The presence of a nitro group and a carboxamide moiety further enhances its potential for chemical reactivity and biological interactions.
Preparation Methods
The synthesis of 1-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling of the Rings: The thiazole and pyrazole rings are then coupled through a series of reactions involving nitration and amidation to form the final compound.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Amidation: The carboxamide group can participate in amidation reactions to form various derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts like palladium on carbon for reduction reactions .
Scientific Research Applications
1-Methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential antimicrobial and antifungal activities.
Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-Methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-nitro-1H-pyrazole-3-carboxamide can be compared with other similar compounds such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its combination of thiazole and pyrazole rings, along with the presence of a nitro group and a carboxamide moiety, which contribute to its diverse chemical reactivity and biological activities .
Properties
Molecular Formula |
C9H9N5O3S |
---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
1-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C9H9N5O3S/c1-5-3-10-9(18-5)11-8(15)7-6(14(16)17)4-13(2)12-7/h3-4H,1-2H3,(H,10,11,15) |
InChI Key |
WTJFGFYUXFBAFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=NN(C=C2[N+](=O)[O-])C |
Origin of Product |
United States |
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